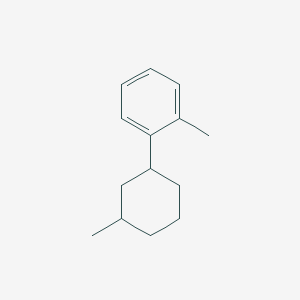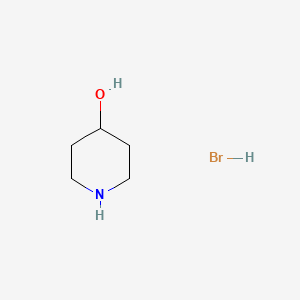![molecular formula C19H14ClN3O3S2 B2359752 8-cloro-N-(2-etoxifenil)-5-oxo-1-tioxo-4,5-dihidro-1H-tiazolo[3,4-a]quinazolina-3-carboxamida CAS No. 1110970-33-6](/img/structure/B2359752.png)
8-cloro-N-(2-etoxifenil)-5-oxo-1-tioxo-4,5-dihidro-1H-tiazolo[3,4-a]quinazolina-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-chloro-N-(2-ethoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C19H14ClN3O3S2 and its molecular weight is 431.91. The purity is usually 95%.
BenchChem offers high-quality 8-chloro-N-(2-ethoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-chloro-N-(2-ethoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Propiedades anti-VIH
Los derivados del indol también se han explorado como posibles agentes anti-VIH. Los investigadores sintetizaron nuevos derivados de indol y oxocromenilxantenona y realizaron estudios de acoplamiento molecular para evaluar su actividad anti-VIH-1 .
Aplicaciones antidiabéticas
Los derivados del indol se han estudiado por su potencial para controlar la diabetes. Si bien no se ha probado directamente, la estructura del compuesto justifica la investigación en este contexto.
En resumen, el compuesto “8-cloro-N-(2-etoxifenil)-5-oxo-1-tioxo-4,5-dihidro-1H-tiazolo[3,4-a]quinazolina-3-carboxamida” es prometedor en diversas aplicaciones biológicas y clínicas. Los investigadores continúan explorando sus propiedades multifacéticas, lo que lo convierte en un área de estudio emocionante . Tenga en cuenta que se necesitan más investigaciones para descubrir completamente sus posibilidades terapéuticas. Si desea información más detallada sobre alguna aplicación específica, ¡no dude en preguntar! 😊
Propiedades
IUPAC Name |
8-chloro-N-(2-ethoxyphenyl)-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O3S2/c1-2-26-14-6-4-3-5-12(14)21-18(25)15-16-22-17(24)11-8-7-10(20)9-13(11)23(16)19(27)28-15/h3-9H,2H2,1H3,(H,21,25)(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJRHLQJPOJZNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![{5-(hydroxymethyl)-1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2359669.png)


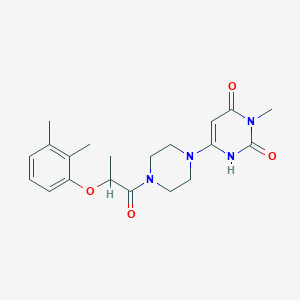
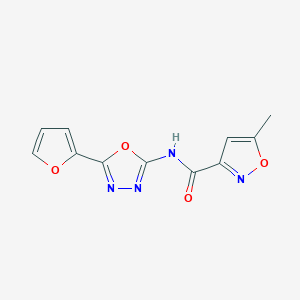
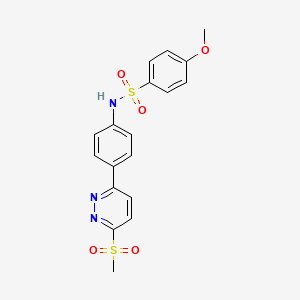

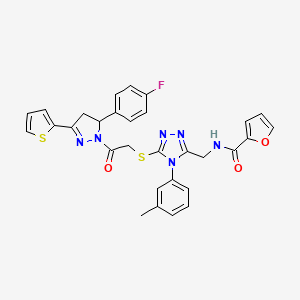
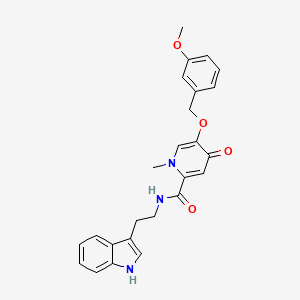
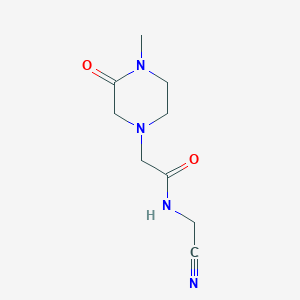
![1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidine-4-carboxylic acid](/img/structure/B2359685.png)
